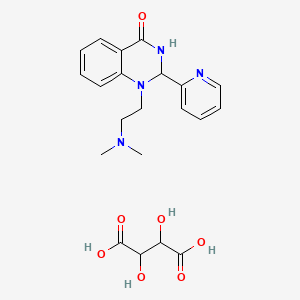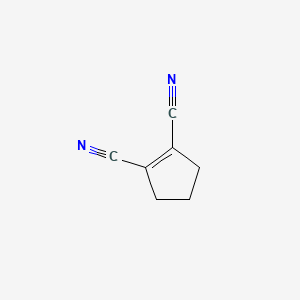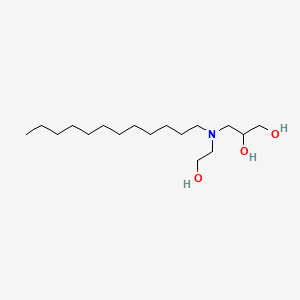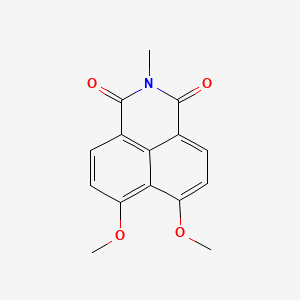
6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a methyl group at the 2 position, and a dione functionality at the 1,3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with amines, followed by cyclization and oxidation steps. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the dione functionality to corresponding alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce diols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1H-isoquinoline-1,3(2H)-dione: Lacks the methyl group at the 2 position.
2-Methyl-1H-isoquinoline-1,3(2H)-dione: Lacks the methoxy groups at the 6 and 7 positions.
6,7-Dimethoxy-2-methylquinoline: Similar structure but lacks the dione functionality.
Properties
CAS No. |
22330-42-3 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
6,7-dimethoxy-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H13NO4/c1-16-14(17)8-4-6-10(19-2)13-11(20-3)7-5-9(12(8)13)15(16)18/h4-7H,1-3H3 |
InChI Key |
GWQIRICPSOISHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC=C(C3=C(C=C2)OC)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


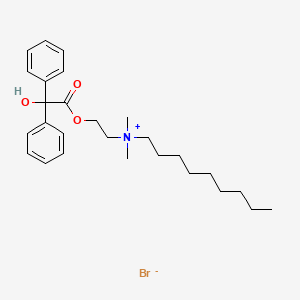
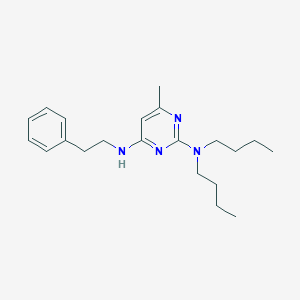
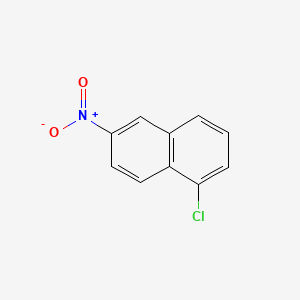
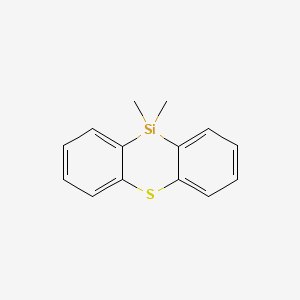
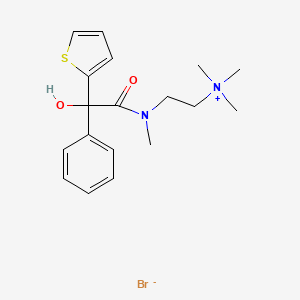

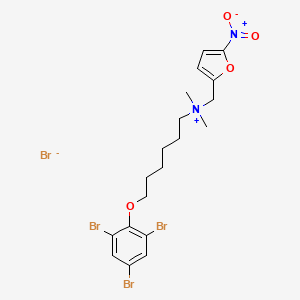
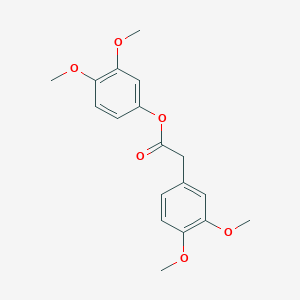
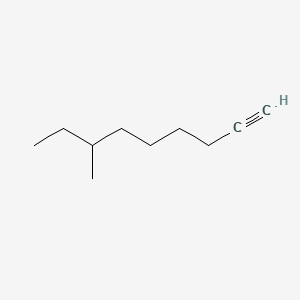
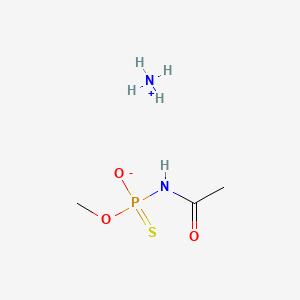
![2-[(Benzyl)amino]-4-chloro-5-sulphamoylbenzamide](/img/structure/B15345929.png)
